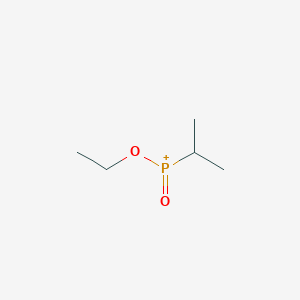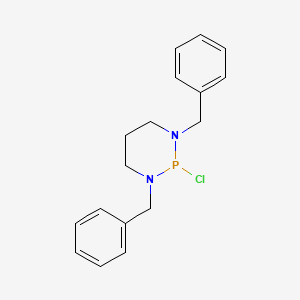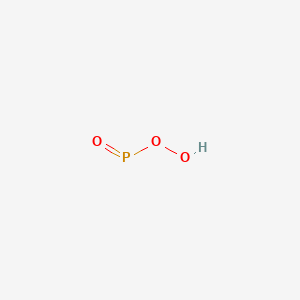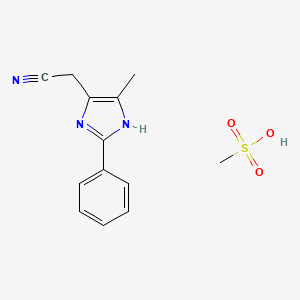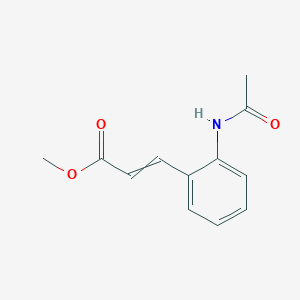
N-But-3-en-1-ylidenehydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-but-3-en-2-ylidenehydroxylamine , is an organic compound with the following structure:
Structure: H2C=C(CH2)2NOH
It features a hydroxylamine functional group (–N–OH) attached to a but-3-en-1-ylidene moiety. This compound exhibits interesting reactivity due to the presence of both a double bond and a nitrogen-oxygen bond.
Preparation Methods
a. Synthetic Routes: Several synthetic routes lead to N-But-3-en-1-ylidenehydroxylamine. One common method involves the reaction of but-3-en-2-one oxime with a suitable base. The reaction proceeds as follows:
CH3C(CH2)2C(NOH)=CH2+Base→this compound
b. Industrial Production: Industrial production typically involves large-scale synthesis using optimized conditions. The compound finds applications in various fields, including pharmaceuticals and materials science.
Chemical Reactions Analysis
N-But-3-en-1-ylidenehydroxylamine participates in several reactions:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction of the oxime group yields the corresponding amine.
Substitution: The nitrogen atom can undergo nucleophilic substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products:
- Oxidation: this compound oxide or nitroso derivatives.
- Reduction: N-But-3-en-1-ylideneamine.
Scientific Research Applications
a. Chemistry:
- Used as a versatile building block in organic synthesis.
- Forms stable complexes with transition metals.
- Investigated for its potential as an anti-inflammatory agent.
- Studied in the context of nitric oxide (NO) release.
- Used in the preparation of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with cellular pathways related to NO signaling and oxidative stress.
Comparison with Similar Compounds
N-But-3-en-1-ylidenehydroxylamine stands out due to its unique combination of a double bond and a hydroxylamine group. Similar compounds include other oximes and nitrogen-containing heterocycles.
Properties
CAS No. |
106554-42-1 |
|---|---|
Molecular Formula |
C4H7NO |
Molecular Weight |
85.10 g/mol |
IUPAC Name |
N-but-3-enylidenehydroxylamine |
InChI |
InChI=1S/C4H7NO/c1-2-3-4-5-6/h2,4,6H,1,3H2 |
InChI Key |
XVEFVIWIRUDCQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
![(1S,12R,15S)-12-(2-hydroxy-2-methylpropyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione](/img/structure/B14328716.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
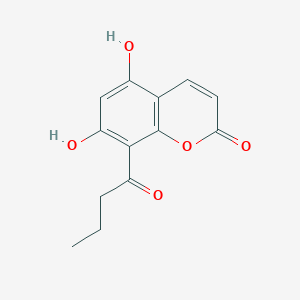
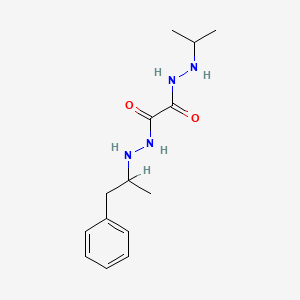
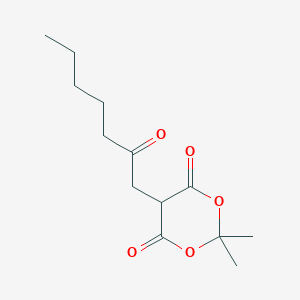
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-phenylbutanamide](/img/structure/B14328744.png)
![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)
